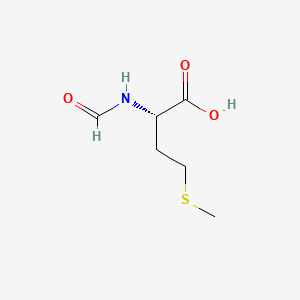

N-formyl-L-methionine

描述

N-甲酰蛋氨酸是氨基酸蛋氨酸的衍生物,其中一个甲酰基被添加到氨基上。该化合物在细菌和线粒体、叶绿体等细胞器中蛋白质合成的起始过程中起着至关重要的作用。 它不参与真核生物的胞质蛋白合成 。 在人体中,N-甲酰蛋氨酸被免疫系统识别为潜在感染的信号 .

准备方法

合成路线和反应条件

N-甲酰蛋氨酸可以通过蛋氨酸的甲酰化来合成。 甲酰基通常在受控条件下使用甲酰化试剂(如甲酸或甲酰氯)添加到蛋氨酸的氨基上 .

工业生产方法

N-甲酰蛋氨酸的工业生产涉及蛋氨酸的酶促甲酰化。 蛋氨酰-tRNA甲酰转移酶催化甲酰基在蛋氨酸被加载到tRNA后添加到蛋氨酸上 .

化学反应分析

反应类型

N-甲酰蛋氨酸会发生多种化学反应,包括:

氧化: 这种反应会导致亚砜和砜的形成。

还原: 还原反应可以将N-甲酰蛋氨酸还原回蛋氨酸。

取代: 取代反应可以将甲酰基替换成其他官能团.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

氧化: 亚砜和砜。

还原: 蛋氨酸。

取代: 将甲酰基替换成不同官能团的衍生物.

科学研究应用

Immunological Applications

Neutrophil Activation and Inflammation

N-formyl-L-methionine is recognized for its role as a potent neutrophil chemoattractant. It binds to the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. This interaction triggers several immune responses, including chemotaxis, degranulation, and the formation of neutrophil extracellular traps (NETs).

Recent studies indicate that elevated levels of fMet are associated with systemic sclerosis (SSc) and rheumatoid arthritis (RA). For instance, research has shown that patients with SSc exhibit significantly higher plasma levels of fMet compared to healthy controls, correlating with markers of neutrophil activation such as calprotectin and NETs . This suggests that fMet may contribute to the pathogenesis of SSc by promoting inflammation through neutrophil activation.

Potential Therapeutic Target

Given its role in mediating inflammation, targeting FPR1 signaling may offer novel therapeutic strategies for autoimmune diseases like SSc. The inhibition of fMet-mediated neutrophil activation could reduce tissue damage associated with chronic inflammation .

Cancer Research Applications

Tumor Progression and Stem Cell Features

In cancer biology, this compound has been implicated in tumor progression. Studies have demonstrated that cytosolic deformylation of fMet-containing proteins enhances the proliferation of colorectal cancer cells, suggesting a link between fMet and cancer stem cell characteristics . The removal of the formyl group from these proteins leads to increased self-renewal capacity and tumorigenicity in xenograft models.

This finding highlights the potential for developing therapeutic strategies that target the deformylation process or the pathways activated by fMet in cancer cells.

Protein Synthesis Initiation

This compound is crucial in the initiation of protein synthesis in prokaryotes and mitochondria. It serves as the first amino acid incorporated into nascent polypeptides during translation. The presence of fMet-tRNA in ribosomes facilitates the initiation process, underscoring its importance in cellular metabolism .

Structural Biology Insights

Recent structural studies have elucidated how fMet interacts with FPR1 at a molecular level. Cryo-electron microscopy has provided insights into the binding mechanisms between fMet-containing peptides and FPR1, which could inform the design of new drugs targeting this receptor . Understanding these interactions may lead to advancements in immunotherapy and treatments for inflammatory diseases.

Data Table: Summary of Applications

Conclusions

This compound is a compound with diverse applications across immunology and cancer research. Its role as a neutrophil activator positions it as a potential target for therapeutic interventions in autoimmune diseases. Additionally, its implications in cancer progression highlight its relevance in oncology research. Continued exploration of fMet's biological functions will likely yield further insights into its therapeutic potential.

作用机制

N-甲酰蛋氨酸在蛋白质合成的起始过程中起着重要作用。起始蛋氨酸残基以N-甲酰蛋氨酰-tRNA的形式进入核糖体。 此过程发生在大肠杆菌和其他细菌以及真核细胞的线粒体中 。 蛋氨酰-tRNA甲酰转移酶催化甲酰基添加到蛋氨酸上 .

相似化合物的比较

类似化合物

蛋氨酸: 没有甲酰基的母体氨基酸。

N-甲酰亮氨酸: 另一种用于蛋白质合成的甲酰化氨基酸。

N-甲酰缬氨酸: 结构相似,但侧链不同.

独特性

N-甲酰蛋氨酸在其在细菌和某些细胞器中蛋白质合成起始过程中的特定作用中是独一无二的。 与其他甲酰化氨基酸不同,它被免疫系统识别为潜在感染的信号,使其成为蛋白质合成和免疫反应中的关键组成部分 .

生物活性

N-Formyl-L-methionine (fMet) is a derivative of the amino acid methionine, characterized by the addition of a formyl group to the nitrogen atom. This compound plays a crucial role in various biological processes, particularly in protein synthesis and immune responses. This article explores the biological activity of fMet, focusing on its mechanisms, implications in diseases, and potential therapeutic applications.

1. Role in Protein Synthesis

Initiation of Translation

this compound is essential for the initiation of protein synthesis in prokaryotes and mitochondria. In bacteria like Escherichia coli, fMet-tRNA is recognized by the ribosome as the starting amino acid for polypeptide chains. The formyl group is often removed post-translationally, allowing for normal protein function . The process is vital for mitochondrial translation, supporting the endosymbiotic theory that links mitochondria to ancestral prokaryotic organisms .

2. Immune Response Modulation

Neutrophil Activation

Recent studies have highlighted the role of fMet in modulating immune responses, particularly through its interaction with formyl peptide receptors (FPRs) on neutrophils. Elevated levels of circulating fMet have been associated with inflammatory diseases such as rheumatoid arthritis (RA) and systemic sclerosis (SSc). In RA patients, fMet levels correlate with disease activity and neutrophil activation, suggesting that it could serve as a biomarker for monitoring disease progression .

Mechanism of Action

fMet acts as a potent chemoattractant for neutrophils, enhancing their migration to sites of inflammation. Upon binding to FPR1, fMet triggers several neutrophil functions, including degranulation and the formation of neutrophil extracellular traps (NETs), which can lead to tissue damage if uncontrolled .

3. Implications in Cancer Biology

Tumor Progression

Research indicates that cytosolic deformylation of N-terminal formyl-methionine proteins can enhance cancer cell proliferation. In colorectal cancer models, removing the formyl group from fMet-containing proteins led to increased tumorigenicity and acquisition of cancer stem cell features . This suggests that fMet may play a dual role in both normal cellular processes and oncogenesis.

4. Case Studies

5. Therapeutic Potential

Given its roles in inflammation and cancer biology, targeting fMet pathways could offer novel therapeutic strategies:

- Anti-inflammatory Treatments : Inhibitors of FPR1 may reduce neutrophil-mediated damage in inflammatory diseases.

- Cancer Therapies : Modulating fMet levels or its signaling pathways could inhibit tumor growth or enhance the effectiveness of existing treatments.

属性

IUPAC Name |

(2S)-2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863357 | |

| Record name | N-Formylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Formylmethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Formyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004289989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylmethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Formylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS9357B4XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Formyl-L-methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of N-formylmethionine?

A1: N-formylmethionine serves as the initiating amino acid in protein synthesis for bacteria, mitochondria, and chloroplasts [, , ]. It binds to the initiation site of the ribosome, allowing for the assembly of the protein synthesis machinery and the start of translation.

Q2: How does the formyl group contribute to the function of fMet?

A2: The formyl group is crucial for fMet's binding to the ribosome's peptidyl-tRNA site. This site has a preference for formylated methionyl-tRNA over other aminoacyl-tRNAs, ensuring proper initiation of protein synthesis [].

Q3: What happens to the formyl group after translation initiation?

A3: In many cases, the formyl group is removed from the nascent polypeptide chain by a specific enzyme, peptide deformylase, shortly after translation begins [, ].

Q4: Can other N-acylated amino acids initiate protein synthesis?

A4: Yes, research has demonstrated that other N-acylated amino acids, such as N-acetylphenylalanine, can also function as initiators in protein synthesis, highlighting the importance of the N-acyl group for ribosomal binding [, ].

Q5: Does fMet play a role in protein degradation?

A5: Yes, in bacteria and yeast, fMet can act as a degradation signal, targeting proteins for breakdown by specific proteases [].

Q6: What is the molecular formula and weight of N-formylmethionine?

A6: The molecular formula of N-formylmethionine is C6H11NO3S, and its molecular weight is 177.22 g/mol.

Q7: Are there any studies on the conformational behavior of fMet?

A7: Yes, computational chemistry studies have explored the conformational space of fMet in the gaseous phase using Density Functional Theory (DFT) calculations at the B3LYP/6-31++G(d,p) level []. These studies provide insights into the molecule's flexibility and the role of intramolecular hydrogen bonds in influencing its structure.

Q8: Is there information available about the material compatibility and stability of fMet under various conditions?

A8: The provided research papers primarily focus on the biological roles and functions of fMet. More research may be needed to fully understand its material compatibility and stability under different conditions.

Q9: Does fMet have any catalytic properties or direct applications in chemical reactions?

A9: fMet is not known to possess any intrinsic catalytic properties. Its primary role is as a building block in protein synthesis.

Q10: Have computational methods been used to study fMet?

A10: Yes, as mentioned earlier, DFT calculations have been used to investigate the conformational behavior of fMet []. These studies help visualize the molecule's structure and understand its conformational preferences.

Q11: How do modifications to the fMet structure impact its function?

A11: Modifications to the formyl group or the methionine side chain can significantly affect fMet's ability to initiate protein synthesis. For example, removal of the formyl group abolishes its initiator function [].

Q12: What is known about the stability of fMet under different conditions, and are there formulation strategies to improve its stability?

A12: The research papers provided do not focus on the chemical stability or formulation of fMet. Further research is needed to explore these aspects.

A12: The provided research focuses primarily on the biological role of fMet in protein synthesis. The aspects mentioned above are typically relevant in the context of drug development and pharmaceutical applications. Given fMet's primary role as a fundamental building block in biological systems, these aspects are not directly addressed in the provided research papers.

Q13: Is there a link between N-formylmethionine and human diseases?

A13: While not directly involved in human protein synthesis, fMet has been linked to immune responses and disease processes. As a bacterial product, it acts as a potent chemoattractant for neutrophils, contributing to inflammation []. Research suggests a possible correlation between fMet, cellular stress responses, and the development of late-onset diseases, but more research is needed to solidify this link [].

Q14: What is the significance of fMet in the context of Listeria monocytogenes infection?

A14: Research on the intracellular bacterium Listeria monocytogenes (Lm) revealed a critical role for fMet in its virulence [, ]. Lm requires folate metabolism primarily for fMet synthesis, which is essential for its intracellular growth and infectivity. Interestingly, while Lm can scavenge purines and most amino acids from the host cell, it cannot compensate for the lack of fMet synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。